molecular formula C15H12ClFN2O3S B3539056 3-[(2-chloro-4-nitrophenyl)thio]-N-(4-fluorophenyl)propanamide

3-[(2-chloro-4-nitrophenyl)thio]-N-(4-fluorophenyl)propanamide

Cat. No. B3539056
M. Wt: 354.8 g/mol
InChI Key: LCLXOYHZWSWCMZ-UHFFFAOYSA-N
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Description

The compound “3-[(2-chloro-4-nitrophenyl)thio]-N-(4-fluorophenyl)propanamide” is likely a synthetic organic compound. It contains functional groups such as amide, nitro, chloro, thioether, and fluoro substituents .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions or coupling reactions . For instance, a related compound was synthesized using acetylacetone and 4-chlorothiophenol in DMSO with Na2CO3 .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an amide group linking a propanamide moiety and a 4-fluorophenyl group, and a thioether linkage between the propanamide and a 2-chloro-4-nitrophenyl group .


Chemical Reactions Analysis

The compound may undergo various chemical reactions typical of its functional groups. For example, the nitro group might be reduced to an amine, or the amide could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like amide and nitro groups would likely make it polar and potentially soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it’s a drug, its mechanism would depend on the biological target it interacts with. If it’s a reactant in a chemical reaction, its behavior would depend on the reaction conditions and other reactants .

Future Directions

The future directions for this compound could be numerous depending on its application. It could be studied for potential medicinal properties, used as a building block in organic synthesis, or modified to create new compounds .

properties

IUPAC Name

3-(2-chloro-4-nitrophenyl)sulfanyl-N-(4-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O3S/c16-13-9-12(19(21)22)5-6-14(13)23-8-7-15(20)18-11-3-1-10(17)2-4-11/h1-6,9H,7-8H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLXOYHZWSWCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCSC2=C(C=C(C=C2)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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